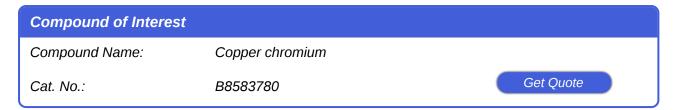


Application Notes: Powder Metallurgy Fabrication of Copper-Chromium Electrical Contacts

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Introduction

Copper-Chromium (Cu-Cr) alloys are extensively utilized in medium to high-voltage electrical contacts, particularly in vacuum interrupters, due to their excellent combination of high electrical and thermal conductivity, good mechanical strength, and superior resistance to arc erosion and welding.[1] Powder metallurgy (PM) offers a versatile and cost-effective manufacturing route for producing Cu-Cr contacts with a fine-grained, homogeneous microstructure, which is crucial for their performance and longevity.[1][2] This document provides detailed application notes and experimental protocols for the fabrication of Cu-Cr electrical contacts using conventional powder metallurgy techniques.

Principle of the Method

The powder metallurgy process for fabricating Cu-Cr contacts involves several key stages:

- Powder Preparation and Mixing: Elemental powders of copper and chromium are selected based on desired purity and particle size. These powders are then thoroughly mixed to achieve a homogeneous distribution of chromium particles within the copper matrix.[3][4]
- Compaction: The blended powder is uniaxially pressed in a die at high pressure to form a
 "green" compact.[4][5] This process imparts the desired shape and initial density to the
 component.[4]



• Sintering: The green compact is heated in a controlled atmosphere (typically vacuum or an inert gas like argon) to a temperature below the melting point of copper.[6][7] During sintering, metallurgical bonds form between the powder particles, leading to densification and strengthening of the material.[8]

The final properties of the Cu-Cr contact, such as density, hardness, and electrical conductivity, are highly dependent on the processing parameters at each stage, including powder characteristics, compaction pressure, sintering temperature, and sintering time.

Key Considerations

- Chromium Content: The weight percentage of chromium significantly influences the
 properties of the contact material. Higher chromium content generally leads to increased
 hardness and tensile strength but decreased electrical conductivity.[2] Common
 compositions range from CuCr25 (25 wt% Cr) to CuCr50 (50 wt% Cr).[9]
- Powder Characteristics: The size and shape of the initial copper and chromium powders
 affect the packing density and sintering behavior. Finer powders can lead to a more
 homogeneous microstructure.
- Sintering Atmosphere: A controlled atmosphere during sintering is critical to prevent the oxidation of copper and chromium, which would degrade the electrical and mechanical properties of the contact.[6]
- Post-Sintering Operations: In some cases, secondary operations like forging or infiltration can be employed to further enhance the density and properties of the Cu-Cr contacts.[2][10]

Experimental Protocols Protocol 1: Fabrication of Cu-Cr Contacts via Pressing

This protocol details the standard powder metallurgy process for producing Cu-Cr electrical contacts.

1. Materials and Equipment

and Sintering



· Materials:

- Copper (Cu) powder (e.g., 99.8% purity, 40 μm average particle size)[7]
- Chromium (Cr) powder (e.g., 99.7% purity, 42 μm average particle size)[7]
- Die lubricant (e.g., zinc stearate)

• Equipment:

- Powder mixer (e.g., Turbula mixer)
- Uniaxial hydraulic press with a suitable die set[5]
- High-temperature vacuum or controlled atmosphere furnace
- Characterization equipment: densitometer, hardness tester (Rockwell or Vickers), electrical conductivity meter.

2. Procedure

2.1. Powder Preparation and Mixing

- Weigh the copper and chromium powders according to the desired composition (e.g., for CuCr25, use 75 g of Cu and 25 g of Cr for a 100 g batch).
- Place the powders in the mixer.
- Mix the powders for a sufficient duration (e.g., 2 hours) to ensure a homogeneous blend.[11]

2.2. Compaction

- Lubricate the die walls with a thin layer of zinc stearate to facilitate ejection of the green compact.
- Fill the die cavity with the mixed powder.
- Apply a uniaxial pressure to compact the powder. The pressure can range from 300 MPa to 700 MPa.[12][13] A higher compaction pressure generally leads to a higher green density.



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• Carefully eject the green compact from the die.

2.3. Sintering

- Place the green compact in the furnace.
- Evacuate the furnace to a high vacuum or purge with an inert gas (e.g., Argon) to prevent oxidation.[6]
- Heat the compact to the desired sintering temperature. Sintering temperatures for Cu-Cr typically range from 1050°C to 1200°C.[7][10]
- Hold the compact at the sintering temperature for a specified time, typically between 2 to 8 hours.[6][7]
- Cool the sintered part to room temperature within the furnace under the controlled atmosphere.
- 3. Characterization
- Measure the final density of the sintered contact using the Archimedes method.
- Determine the hardness of the contact using a Rockwell or Vickers hardness tester.
- Measure the electrical conductivity, often expressed as a percentage of the International Annealed Copper Standard (%IACS).

Data Presentation

Table 1: Influence of Compaction Pressure on the Properties of Cu-Cr Compacts



Compaction Pressure (MPa)	Green Density (% of Theoretical)	Sintered Density (g/cm³)	Hardness (HRF)
30 kg/cm ² (~3 MPa)	-	-	~52.5[7]
50 kg/cm ² (~5 MPa)	-	-	~60[7]
70 kg/cm ² (~7 MPa)	-	-	~63.4[7]
450	-	8.35[6]	124 HB[6]
500	-	-	-
600	-	-	-
700	-	-	-

Note: Data is compiled from multiple sources with varying experimental conditions and compositions. Direct comparison should be made with caution.

Table 2: Effect of Sintering Temperature and Time on the

Properties of CuCr25 Contacts

Sintering Temperature (°C)	Sintering Time (hours)	Density (g/cm³)	Hardness	Electrical Conductivity (%IACS)
1050	4	-	79.9 - 83.8 HRF[7]	37.9 - 43.1[7]
1050	6	-	79.9 - 83.8 HRF[7]	37.9 - 43.1[7]
1050	8	-	79.9 - 83.8 HRF[7]	37.9 - 43.1[7]
1100	2	8.35[6]	124 HB[6]	-
1200	3	8.55[10]	217 HV[10]	40.7[10]

Note: The properties listed are for as-sintered samples. The composition is approximately CuCr25, but may vary slightly between sources.





Table 3: Influence of Chromium Content on the

Properties of Sintered Cu-Cr Contacts

Cr Content (wt%)	Sintering Temperature (°C)	Hardness	Electrical Conductivity	Tensile Strength
25	-	Increases with Cr content[2]	Decreases with Cr content[2]	Increases with Cr content[2]
30	-	Increases with Cr content[2]	Decreases with Cr content[2]	Increases with Cr content[2]
40	-	Increases with Cr content[2]	Decreases with Cr content[2]	Increases with Cr content[2]

Note: This table indicates the general trend of how properties change with chromium content.

Visualizations

Experimental Workflow for Powder Metallurgy Fabrication of Cu-Cr Contacts

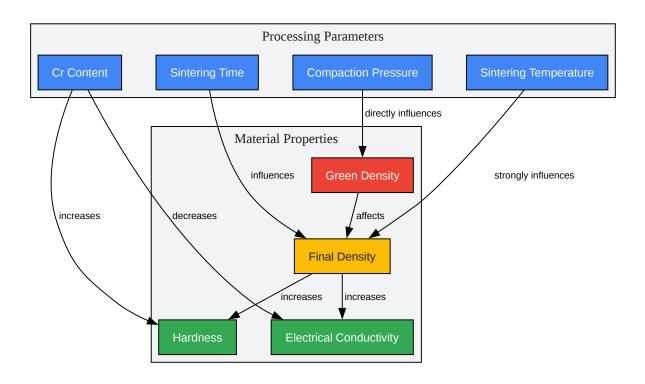


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Caption: Workflow for Cu-Cr contact fabrication.

Logical Relationship between Processing Parameters and Final Properties





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Caption: Influence of process parameters on properties.

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